
(1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyrazole ring substituted with isopropyl and methyl groups, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boron-containing reagent. One common method is the reaction of 1-isopropyl-4-methyl-1H-pyrazole with triisopropyl borate under specific conditions to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and purification techniques.
Chemical Reactions Analysis
Types of Reactions: (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Boronic Acid Derivatives: Depending on the reaction conditions.
Scientific Research Applications
Chemistry: (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid is used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Boronic acids are known to interact with biological molecules, making them candidates for enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling, leading to the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with a methyl group instead of an isopropyl group.
1-Methyl-4-pyrazoleboronic acid pinacol ester: A derivative with a pinacol ester group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc-protected pyrazole ring.
Uniqueness: (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the isopropyl group may enhance its stability and interaction with other molecules compared to similar compounds with different substituents.
Properties
Molecular Formula |
C7H13BN2O2 |
|---|---|
Molecular Weight |
168.00 g/mol |
IUPAC Name |
(4-methyl-2-propan-2-ylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-5(2)10-7(8(11)12)6(3)4-9-10/h4-5,11-12H,1-3H3 |
InChI Key |
AIKZAGWGBZXAPL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NN1C(C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


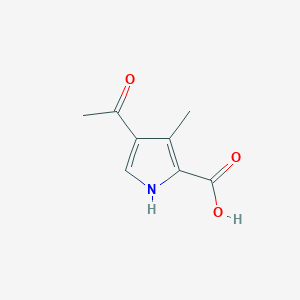

![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
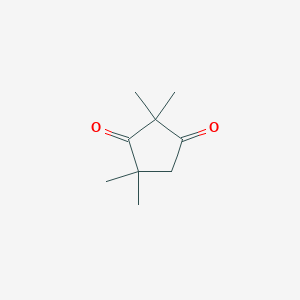
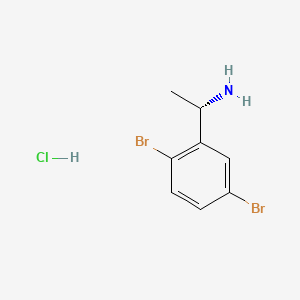
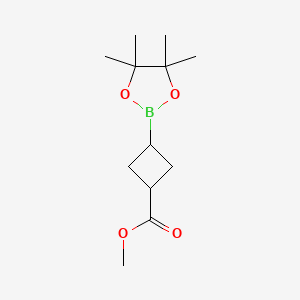
![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
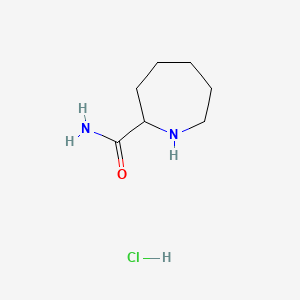
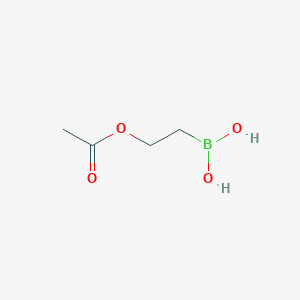
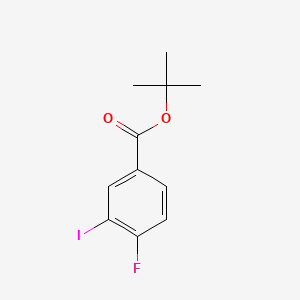
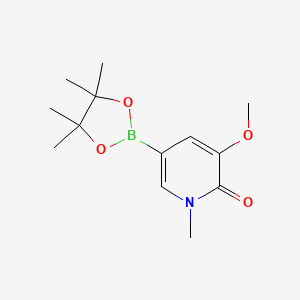
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)

